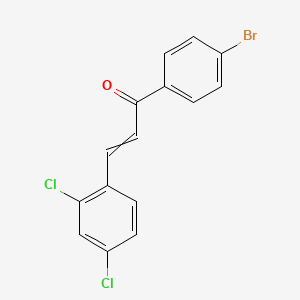
1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety, which is a common feature in various natural products with medicinal properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar bromophenyl and dichlorophenyl compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, which is a base-catalyzed condensation of an aldehyde with an acetophenone under mild conditions. For instance, the synthesis of a similar compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that the synthesis of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one could potentially follow a similar pathway, using appropriate bromophenyl and dichlorophenyl precursors.
Molecular Structure Analysis
The molecular structure of chalcone derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectroscopy, as well as single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions. The molecular structure is also analyzed computationally using methods like density functional theory (DFT), which can predict the vibrational wavenumbers and help in the assignment of IR spectra .
Chemical Reactions Analysis
Chalcones are known to undergo various chemical reactions due to the presence of the reactive α,β-unsaturated ketone moiety. They can participate in cycloaddition reactions, serve as Michael acceptors, and undergo enantioselective transformations . The specific reactivity of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one would depend on the substituents on the phenyl rings and the electronic effects they impart on the molecule.
Physical and Chemical Properties Analysis
The physical properties such as melting point and decomposition temperature of chalcone derivatives can be determined using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . The chemical properties, including the stability of the molecule, can be inferred from hyper-conjugative interactions and charge delocalization, which are analyzed using natural bond orbital (NBO) analysis . The HOMO and LUMO analysis provides insights into the charge transfer within the molecule, and the molecular electrostatic potential (MEP) map indicates the regions of electron density and potential reactivity .
科学的研究の応用
Molecular Structure and Crystal Packing
- The molecular structure of various derivatives of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one exhibits unique angles and torsion patterns. For example, a study found that the angle between the mean planes of the dichlorophenyl and bromophenyl groups in a similar molecule was 45.3 degrees, with a significant twist in the methoxy group away from the bromophenyl ring (Butcher et al., 2007). Additionally, molecules pack in a chain-like fashion, forming an alternate inverted pattern parallel to the bc face of the unit cell (Fun et al., 2008).
Nonlinear Optical Properties and Semiconductor Applications
- This compound and its derivatives show promise in optoelectronics and semiconductors due to their nonlinear optical properties. For example, (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one demonstrated significant second and third-order nonlinear optical (NLO) properties, making it suitable for use in semiconductor devices (Shkir et al., 2019).
Charge Transport and Electronic Properties
- The charge transport and electronic properties of this compound are noteworthy. Studies involving quantum chemical density functional theory calculations revealed comprehensive intra- and inter-molecular charge transport from occupied to unoccupied molecular orbitals. This indicates that such compounds could be effective electron transport materials and function as n-type in organic semiconductor devices (Shkir et al., 2019).
Cytotoxicity in Cancer Research
- Some derivatives of this compound have been tested for cytotoxicity against cancer cells. For instance, a study synthesized various chalcones, including derivatives of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, and evaluated their cytotoxic effects on MCF-7 breast cancer cells. The results showed potential as cancer prevention agents (Brahmana et al., 2022).
Antioxidant Activity
- In another study, a derivative showed low potency as an antioxidant agent when tested using the DPPH method. This indicates potential for further exploration in the field of antioxidant research (Brahmana et al., 2021).
将来の方向性
The compound has been studied for its nonlinear optical (NLO) behavior due to its crystallization in non-centrosymmetric structure, excellent second harmonic generation efficiency (SHG) and flexibility in structure of chalcones due to donor-acceptor groups . This suggests potential applications in electro-optic modulation, frequency mixing and second-harmonic generation .
特性
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O/c16-12-5-1-11(2-6-12)15(19)8-4-10-3-7-13(17)9-14(10)18/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYULJYQCIXAZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377555 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
CAS RN |
918496-04-5 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

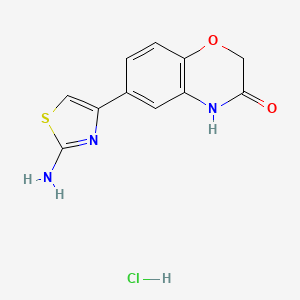
![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1272464.png)
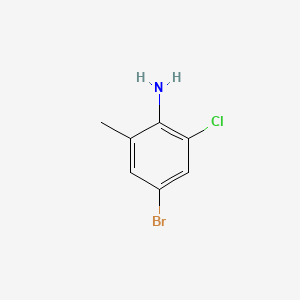
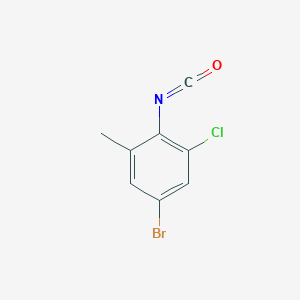
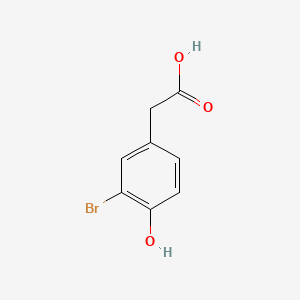
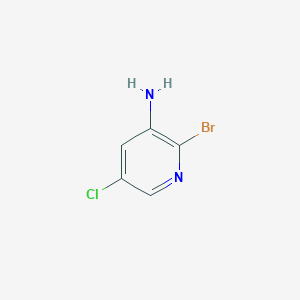
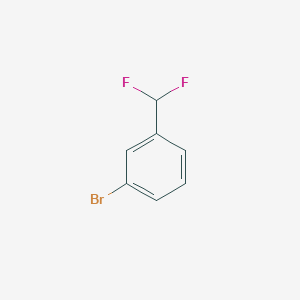

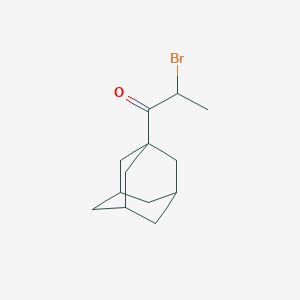
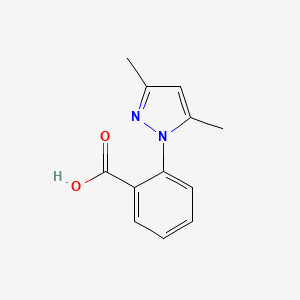
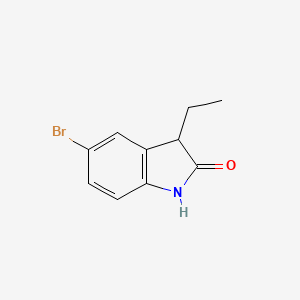
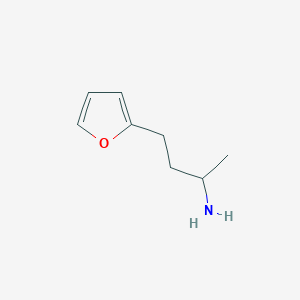
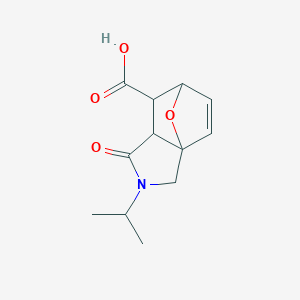
![1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B1272497.png)